![molecular formula C12H2O4S4 B15248919 [1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone CAS No. 521981-24-8](/img/structure/B15248919.png)
[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone
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Overview
Description
[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone is a heterocyclic compound with a unique structure comprising two thiophene rings fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone typically involves multicomponent reactions that form the thiophene rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the sulfuration/annulation reaction of 1,3-diaryl-buta-1-enes, which achieves thiophene derivatives via the cleavage of multiple C-H bonds .
Industrial Production Methods
Industrial production of thiophene derivatives, including [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone, often involves scalable and cost-effective methods. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene rings react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic solar cells and hole transport materials for perovskite solar cells
Mechanism of Action
The mechanism of action of [1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone involves its interaction with molecular targets and pathways. In organic electronics, it functions as a donor material, facilitating charge transfer and improving the efficiency of solar cells. The compound’s unique structure allows for efficient charge mobility and enhanced optoelectronic properties .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with three fused thiophene units, known for its high charge mobility and applications in organic electronics.
Thienothiophene: Comprising two annulated thiophene units, this compound is used in tuning the band gap for various electronic applications.
Uniqueness
[1,1’-Bithieno[3,4-c]thiophene]-4,4’,6,6’-tetraone stands out due to its specific structural arrangement, which provides unique electronic properties and makes it highly suitable for applications in organic solar cells and hole transport materials. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Biological Activity
[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from thiophene derivatives through various methodologies such as cyclization and oxidation processes. Characterization techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
Technique | Observed Value | Reference |
---|---|---|
NMR (1H) | δ/ppm: 7.55 (d), 6.81 (d) | |
MS | m/z: 434.31 (M+) | |
IR | Peaks at 1710 cm⁻¹ (C=O) |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits significant activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for selected bacterial strains indicate strong antibacterial properties.
- Mechanism of Action : The interaction with bacterial cell membranes and inhibition of essential enzymes are proposed mechanisms for its antibacterial effects.
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial properties of similar thiophene derivatives, compounds showed effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae. The tested compounds were subjected to time-kill assays to determine their bactericidal effects.
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.25 | |
Klebsiella pneumoniae | 0.50 | |
Escherichia coli | 0.75 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines.
- Cell Lines Tested : Human pancreatic cancer (MIA PaCa-2), cervical carcinoma (HeLa), and murine leukemia (L1210).
- Results : The compound exhibited low micromolar activity against these cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Antitumor Evaluation
A recent study evaluated the effects of thiophene derivatives on human cancer cell lines. Compounds demonstrated significant antiproliferative activity through mechanisms involving tubulin polymerization inhibition.
Table 3: Anticancer Activity Data
Properties
CAS No. |
521981-24-8 |
---|---|
Molecular Formula |
C12H2O4S4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(4,6-dioxothieno[3,4-c]thiophen-3-yl)thieno[3,4-c]thiophene-4,6-dione |
InChI |
InChI=1S/C12H2O4S4/c13-9-3-1-17-7(5(3)11(15)19-9)8-6-4(2-18-8)10(14)20-12(6)16/h1-2H |
InChI Key |
ZJZKDJVYCSYPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(S1)C3=C4C(=CS3)C(=O)SC4=O)C(=O)SC2=O |
Origin of Product |
United States |
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